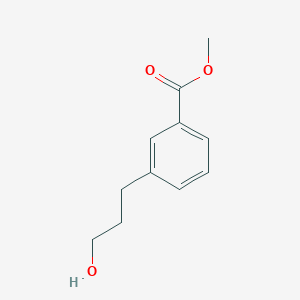

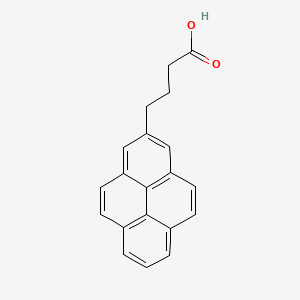

Methyl 3-(3-hydroxypropyl)benzoate

説明

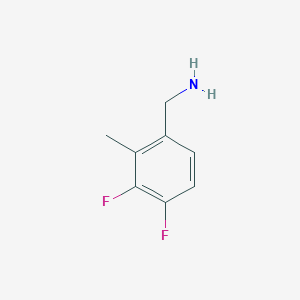

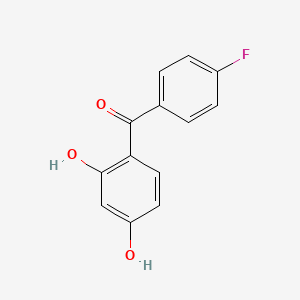

“Methyl 3-(3-hydroxypropyl)benzoate” is a chemical compound with the molecular formula C11H14O3 . It is a benzoate ester and a member of phenols . It is functionally related to a 3-hydroxybenzoic acid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoate ester group and a 3-hydroxypropyl group . The exact 3D structure is not available in the retrieved resources.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, methyl benzoates are known to undergo reactions such as nitration . In nitration, an NO2 group substitutes one of the hydrogen atoms on the benzene ring .科学的研究の応用

Catalysis and Chemical Synthesis

Methyl benzoate, closely related to Methyl 3-(3-hydroxypropyl)benzoate, has been studied in catalysis. King and Strojny (1982) explored its reduction on yttrium oxide, highlighting its role in producing benzaldehyde via surface benzoate (King & Strojny, 1982). Sato et al. (2004) investigated the direct hydroxylation of methyl benzoate to methyl salicylate using a Pd membrane reactor, which indicates its utility in chemical synthesis (Sato et al., 2004).

Biochemical Research and Synthesis

In the realm of biochemical research, methyl benzoate derivatives are used as protecting groups for ribonucleosides, as demonstrated by Kempe et al. (1982). This application is significant in the solid-phase synthesis of RNA and DNA-RNA mixtures (Kempe et al., 1982). Bagal, de Greef, and Zard (2006) showed the utility of cyano(ethoxycarbonothioylthio)methyl benzoate in radical addition to olefins, emphasizing its potential in organic chemistry (Bagal, de Greef, & Zard, 2006).

Material Science and Engineering

Methyl benzoate analogs have been studied for their role in corrosion inhibition. Arrousse et al. (2021) researched the synthesis of methyl benzoate derivatives and their effectiveness in protecting mild steel in acidic environments, demonstrating its application in material science and engineering (Arrousse et al., 2021).

Environmental Applications

In environmental applications, Kagaya and Yoshimori (2012) used methyl benzoate as a non-halogenated solvent for the preconcentration of copper, showcasing its utility in environmental analysis and monitoring (Kagaya & Yoshimori, 2012).

将来の方向性

Biocatalysis is becoming a key tool in the synthesis of chiral drug intermediates, and it is expected that further development and increased utilization of biocatalysis for the production of drugs will occur, with an emphasis on green chemistry . This could potentially involve “Methyl 3-(3-hydroxypropyl)benzoate” in future research and applications.

作用機序

Target of Action

Methyl 3-(3-hydroxypropyl)benzoate is a chemical compound with the formula C11H14O3 The primary targets of this compound are currently not well-defined in the literature

Mode of Action

It’s worth noting that similar compounds, such as methyl 3,4-dihydroxybenzoate, have been studied . These compounds often exert their effects by interacting with various cellular targets, leading to changes in cellular function. More research is needed to elucidate the specific interactions and changes caused by this compound.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Related compounds like methyl benzoate have been found to be involved in the biosynthesis of floral scent compounds in certain plant species

Pharmacokinetics

Studies on similar compounds like methyl 3,4-dihydroxybenzoate have shown characteristics such as fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of Methyl 3,4-dihydroxybenzoate was found to be 23% . It’s important to note that these properties can significantly impact the bioavailability and overall effectiveness of a compound.

生化学分析

Biochemical Properties

It is known that benzoic acid derivatives can participate in various biochemical reactions

Molecular Mechanism

It is known that esters like Methyl 3-(3-hydroxypropyl)benzoate can undergo reactions such as hydrolysis

Metabolic Pathways

Benzoic acid derivatives are known to be involved in various metabolic pathways

特性

IUPAC Name |

methyl 3-(3-hydroxypropyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8,12H,3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSBSVZBSIOCJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570964 | |

| Record name | Methyl 3-(3-hydroxypropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85431-06-7 | |

| Record name | Methyl 3-(3-hydroxypropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-2-[(prop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B3057746.png)

![N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B3057758.png)